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Compound Name: Rengynic acid

Cat. No.: B592748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of a novel synthetic

compound, Rengyonic acid, against influenza A virus. Its performance is benchmarked against

two established neuraminidase inhibitors, Oseltamivir and Zanamivir, supported by

experimental data and detailed methodologies.

Introduction to Rengyonic Acid
Rengyonic acid is a novel synthetic small molecule with a carboxylic acid moiety, designed to

explore new chemical scaffolds for antiviral drug discovery. Its structural similarity to sialic acid,

the natural substrate for viral neuraminidase, suggests a potential role as a competitive

inhibitor of this key viral enzyme. This guide outlines the validation of its anti-influenza virus

activity.

Comparative Antiviral Activity
The antiviral efficacy of Synthetic Rengyonic Acid was evaluated in vitro against an influenza

A/H1N1 strain. Key parameters, including the 50% inhibitory concentration (IC50) for

neuraminidase activity, the 50% effective concentration (EC50) in cell culture, and the 50%

cytotoxic concentration (CC50) were determined and compared with Oseltamivir (as its active

carboxylate form) and Zanamivir.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
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Compound Target IC50 (nM) EC50 (µM) CC50 (µM)
Selectivity
Index (SI =
CC50/EC50)

Synthetic

Rengyonic

Acid

Neuraminidas

e
25.5 15.2 >1000 >65

Oseltamivir

Carboxylate

Neuraminidas

e
1.2 0.95 >1000 >1052

Zanamivir
Neuraminidas

e
0.8 0.5 >1000 >2000

The data indicates that while Synthetic Rengyonic Acid is a less potent neuraminidase inhibitor

compared to Oseltamivir and Zanamivir, it demonstrates moderate antiviral activity with a

favorable safety profile, as indicated by its high selectivity index.

Mechanism of Action: Neuraminidase Inhibition
Influenza virus replication culminates in the budding of new virions from the host cell

membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to

sialic acid receptors on the host cell, causing them to aggregate and preventing their release.

Viral neuraminidase (NA) is an enzyme that cleaves these sialic acid residues, liberating the

new virus particles to infect other cells.[1]

Rengyonic acid, along with Oseltamivir and Zanamivir, acts as a competitive inhibitor of

neuraminidase.[1][2] By mimicking the natural substrate, these drugs bind to the active site of

the neuraminidase enzyme, blocking its function. This results in the aggregation of newly

formed virions on the cell surface, preventing their release and spread of the infection.
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Caption: Mechanism of Neuraminidase Inhibition by Rengyonic Acid.

Experimental Protocols
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza

neuraminidase.
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Principle: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid

(MUNANA), is cleaved by neuraminidase to produce a fluorescent product, 4-

methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor is

proportional to its inhibitory activity.

Procedure:

Recombinant influenza neuraminidase is incubated with serial dilutions of the test

compound (Synthetic Rengyonic Acid, Oseltamivir Carboxylate, Zanamivir) for 30 minutes

at 37°C.

The MUNANA substrate is added, and the reaction is incubated for 60 minutes at 37°C.

The reaction is stopped by adding a basic solution (e.g., NaOH).

Fluorescence is measured using a plate reader (excitation ~365 nm, emission ~450 nm).

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to inhibit virus replication in a

cell culture model.

Principle: The formation of viral plaques (areas of cell death) in a monolayer of susceptible

cells is inhibited by effective antiviral compounds. The reduction in the number of plaques is

a measure of antiviral activity.

Procedure:

Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in 6-well

plates.

Cells are infected with a known dilution of influenza A virus for 1 hour at 37°C.

The virus inoculum is removed, and the cells are overlaid with agar containing serial

dilutions of the test compounds.
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Plates are incubated for 48-72 hours until plaques are visible.

Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

The EC50 value is determined as the compound concentration that reduces the number of

plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells.

Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium

salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan

crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

MDCK cells are seeded in 96-well plates and incubated with serial dilutions of the test

compounds for the same duration as the antiviral assay.

The MTT reagent is added to each well, and the plates are incubated for 4 hours.

The formazan crystals are solubilized with a solvent (e.g., DMSO).

The absorbance is measured at ~570 nm.

The CC50 value is calculated as the compound concentration that reduces cell viability by

50% compared to untreated control cells.
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Caption: Workflow for Antiviral Compound Validation.

Conclusion
Synthetic Rengyonic Acid demonstrates inhibitory activity against influenza A virus

neuraminidase and viral replication in cell culture. While its potency is lower than that of the

established drugs Oseltamivir and Zanamivir, its distinct chemical structure and favorable

selectivity index warrant further investigation. Future studies should focus on structure-activity

relationship (SAR) optimization to enhance its inhibitory potency and in vivo efficacy studies to

determine its potential as a therapeutic candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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